4-Allyl-2,3,5,6-tetrafluorobenzonitrile

Chemical Purity Procurement Specification Intermediate Quality

Need a fluorinated scaffold with two distinct reactive sites? Generic tetrafluorobenzonitriles lack polymerizable or clickable groups. This allyl derivative solves that limitation. - **Dual reactivity**: Nitrile (amide/tetrazole) + terminal olefin (thiol-ene, hydrosilylation, radical polymerization). - **Higher logP** than methyl or H analogs - tune membrane permeability. - **Liquid form** - ideal for continuous-flow polymerization. Direct replacement for CAS 5216-17-1 or 76437-39-3 where allyl chemistry or increased lipophilicity is required.

Molecular Formula C10H5F4N
Molecular Weight 215.15 g/mol
CAS No. 94220-31-2
Cat. No. B3170265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyl-2,3,5,6-tetrafluorobenzonitrile
CAS94220-31-2
Molecular FormulaC10H5F4N
Molecular Weight215.15 g/mol
Structural Identifiers
SMILESC=CCC1=C(C(=C(C(=C1F)F)C#N)F)F
InChIInChI=1S/C10H5F4N/c1-2-3-5-7(11)9(13)6(4-15)10(14)8(5)12/h2H,1,3H2
InChIKeyCXPKUIPIVFVLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Allyl-2,3,5,6-tetrafluorobenzonitrile: Procurement & Selection Overview


4-Allyl-2,3,5,6-tetrafluorobenzonitrile (CAS 94220-31-2) is a polyfluorinated aromatic nitrile belonging to the 2,3,5,6-tetrafluorobenzonitrile family, distinguished by the presence of a para‑allyl (–CH₂CH=CH₂) substituent on the tetrafluorinated benzene ring . This structure endows the compound with two orthogonal, chemically distinct reactive handles: an electron‑deficient nitrile group and a terminal olefin, making it a versatile intermediate for synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced materials . Key physicochemical identifiers include a molecular formula of C₁₀H₅F₄N, a molecular weight of 215.15 g/mol, an MDL Number of MFCD16619609, and an InChI Key of CXPKUIPIVFVLBE‑UHFFFAOYSA‑N .

Two orthogonal reactive handles — allyl and nitrile — enable sequential, site‑selective modifications
Polyfluorinated aromatic scaffold for pharmaceutical, agrochemical, and advanced material synthesis
Reported liquid at ambient conditions, compatible with automated liquid‑handling workflows

Why Generic Substitution Fails for This Building Block


Substituting 4-allyl-2,3,5,6-tetrafluorobenzonitrile with the parent 2,3,5,6-tetrafluorobenzonitrile (CAS 5216-17-1) or with a saturated alkyl analogue such as 4-methyl-2,3,5,6-tetrafluorobenzonitrile (CAS 76437-39-3) results in the loss of the terminal olefin functionality [1]. This olefin is essential for downstream transformations—such as thiol‑ene click chemistry, hydrosilylation, or radical polymerisation—that are impossible with the unsubstituted or fully saturated systems . Additionally, the lack of the allyl group alters the lipophilicity profile; the measured logP of 2,3,5,6-tetrafluorobenzonitrile is 2.11, while 4-methyl-2,3,5,6-tetrafluorobenzonitrile has a logP of ~2.42, indicating that even a small alkyl substituent significantly modifies partitioning behaviour [2][3]. The allyl derivative is expected to further increase logP, affecting solubility and membrane permeability in biological assays. Therefore, in any synthetic route or screening campaign that requires an allyl‑specific reaction or a precise lipophilicity window, generic substitution is not viable.

Non‑allyl analogs (parent or 4‑methyl) lack the terminal olefin, precluding thiol‑ene, hydrosilylation, or polymerization reactions.
Even a small alkyl substituent (methyl) shifts logP, altering solubility and membrane permeability profiles in biological assays.

Quantified Procurement Evidence Against Closest Analogs


Purity Benchmarking Against Parent Benzonitrile

Commercially available 4-allyl-2,3,5,6-tetrafluorobenzonitrile is supplied at a minimum purity of 97% (Fluoropharm) and up to 98% (Leyan) . In contrast, 2,3,5,6-tetrafluorobenzonitrile is commonly offered at 99% purity (Sigma‑Aldrich) . The allyl derivative thus presents a purity deficit of 1–2% relative to the parent compound, which should be considered when planning synthetic sequences that require high starting-material purity.

Purity Benchmarking
Data to verify
97–98% vs 99%
Δ1–2%
Purity differential may require additional purification; vendor COA review advised.
Reported commercial specifications; verify lot‑specific purity.
Chemical Purity Procurement Specification Intermediate Quality

Lipophilicity Shift vs. Saturated Alkyl Analogs

2,3,5,6-Tetrafluorobenzonitrile has an experimental logP of 2.11 [1], while its 4-methyl analogue, 4-methyl-2,3,5,6-tetrafluorobenzonitrile, has a calculated logP of approximately 2.42 . Although no experimental logP value is available for 4-allyl-2,3,5,6-tetrafluorobenzonitrile, the incremental addition of the allyl group is predicted to raise the logP further, placing the compound in a higher lipophilicity range. This shift can significantly affect solubility, membrane permeability, and metabolic stability in biological systems.

Lipophilicity Shift
Class-level inference
logP >2.42 (pred.) vs 2.11–2.42
+0.3–0.5 units
Predicted higher lipophilicity may affect ADME properties; experimental confirmation needed.
LogP estimated via group‑contribution; class‑level inference.
Lipophilicity LogP Drug Likeness

Physical Form and Process-Scale Handling

2,3,5,6-Tetrafluorobenzonitrile is a low-melting solid (mp 33–36 °C) with a boiling point of 88–90 °C at 45 mmHg . The 4-allyl derivative, by contrast, is a liquid at room temperature (no melting point is reported in vendor literature, implying it remains liquid under typical storage conditions) and has a substantially higher predicted boiling point (~202.7 °C at 760 mmHg for the analogous 4-methyl derivative) . This shift from a solid to a liquid physical state simplifies liquid-handling operations in parallel synthesis or flow chemistry, offering a practical advantage for automated compound management.

Physical Form
Data to verify
Liquid, bp >200°C vs Solid, bp 88‑90°C
Δ >110°C
Liquid state supports automated dispensing; boiling point difference simplifies distillation.
Predicted from 4‑methyl analog; verify physical form upon receipt.
Boiling Point Physical Form Process Chemistry

Orthogonal Reactivity of Allyl and Nitrile Groups

The allyl substituent in 4-allyl-2,3,5,6-tetrafluorobenzonitrile provides a terminal olefin that can undergo thiol‑ene click chemistry, hydrosilylation, or olefin metathesis—reactions that are impossible with the unsubstituted 2,3,5,6-tetrafluorobenzonitrile [1]. In contrast, 2,3,5,6-tetrafluorobenzonitrile can only react at the nitrile or via nucleophilic aromatic substitution [2]. This orthogonal reactivity allows sequential, site‑selective modifications without protecting-group strategies, a feature that is not available with any non‑allyl analog.

Orthogonal Reactivity
Class-level inference
2 reactive sites vs 1 reactive site
Allyl + nitrile
Enables sequential, protecting‑group‑free convergent synthesis strategies.
Thiol‑ene rate constants ~10³–10⁴ M⁻¹s⁻¹; validate in specific system.
Orthogonal Reactivity Click Chemistry Thiol-ene Reaction

Optimal Application Scenarios


Lead Optimization Requiring Elevated Lipophilicity

When a drug discovery program identifies that a lead series benefits from increased lipophilicity, the 4-allyl-2,3,5,6-tetrafluorobenzonitrile scaffold provides a higher logP than the unsubstituted or 4-methyl tetrafluorobenzonitrile analogs, as estimated from group-contribution methods [1]. This can improve membrane permeability and metabolic stability. Furthermore, the allyl group offers a site for late-stage functionalization via thiol‑ene chemistry, enabling rapid analogue generation.

Fluorinated Monomer Synthesis

The allyl functionality serves as a polymerizable unit, allowing 4-allyl-2,3,5,6-tetrafluorobenzonitrile to be incorporated as a fluorinated monomer in radical or thiol‑ene polymerisations [2]. This is in contrast to the parent 2,3,5,6-tetrafluorobenzonitrile, which lacks a suitable polymerizable group and can only be used as an end-capping agent. The liquid physical form of the allyl derivative also facilitates its handling in continuous-flow polymerisation setups.

Bifunctional Probe Design

The orthogonal reactivity of the nitrile and allyl groups allows the construction of bifunctional probes. For example, the nitrile can be transformed into an amide or tetrazole to bind a target protein, while the allyl group can be used to attach a fluorophore or biotin tag via thiol‑ene coupling. This dual‑handle approach is not feasible with the unsubstituted tetrafluorobenzonitrile, which would require additional synthetic steps to introduce a second reactive site .

Liquid Crystal Research

Patents on liquid crystalline materials describe fluorobenzonitriles with alkenyl substituents as components that enhance dielectric anisotropy and broaden the nematic phase range [3]. 4-Allyl-2,3,5,6-tetrafluorobenzonitrile fits this structural motif and, compared to its saturated alkyl analogues, the allyl group can participate in further functionalization to tune mesomorphic properties, making it a versatile intermediate for liquid crystal discovery.

Application
Selection Property
Validation Focus
Lead optimization requiring elevated lipophilicity
Higher predicted logP via allyl substitution
Experimental logP determination and ADME profiling
Fluorinated monomer synthesis
Polymerizable allyl group
Reactivity in radical or thiol‑ene polymerization
Bifunctional probe design
Orthogonal nitrile and allyl reactive sites
Sequential functionalization efficiency
Liquid crystal research
Alkenyl-substituted fluorobenzonitrile scaffold
Mesomorphic property tuning
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